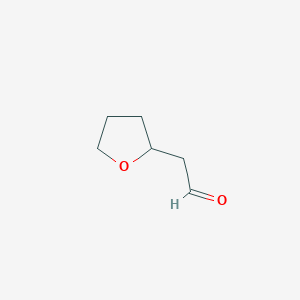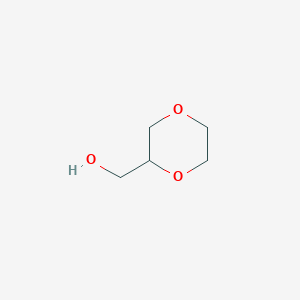
(1,4-Dioxan-2-yl)methanol
Übersicht
Beschreibung
(1,4-Dioxan-2-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
(1,4-Dioxan-2-yl)methanol: wird in der organischen Synthese eingesetzt, insbesondere in der Wasserstoff-Entlehnungskatalyse. Es dient als C1-Alkylierungsmittel in metallkatalysierten Prozessen und ermöglicht die Methylierung verschiedener Substrate . Diese Verbindung ist entscheidend für die Synthese von Medikamenten mit einem „–CH3“-Motiv und ist an der Methylierung im späten Stadium beteiligt, die entscheidend für die Einarbeitung von medizinisch relevanten Motiven ist .
Pharmazeutika
In der pharmazeutischen Industrie ist This compound für seine Rolle als Verunreinigung bei der Synthese bestimmter Verbindungen bekannt. Sein Nachweis und seine Quantifizierung sind aufgrund seiner potenziellen Toxizität und Persistenz in Wassersystemen unerlässlich . Die Anwesenheit der Verbindung wird genau überwacht, um die Einhaltung der behördlichen Standards für die Verbrauchersicherheit zu gewährleisten .
Materialwissenschaften
Diese Verbindung findet in der Materialwissenschaft Anwendung als Baustein für die Synthese verschiedener Materialien. Zum Beispiel kann es zur Herstellung von Polyethern und anderen Polymeren mit spezifischen Eigenschaften verwendet werden und trägt so zu Fortschritten in der Werkstofftechnik bei .
Umweltwissenschaften
Das Schicksal und der Transport von This compound in der Umwelt sind Gegenstand aktiver Forschung. Das Verständnis seines Verhaltens in der Umwelt, einschließlich seines Potenzials zur Volatilisierung und Photodegradation, ist entscheidend für die Bewertung seiner Umweltauswirkungen und die Entwicklung von Sanierungsstrategien .
Biochemie
In der Biochemie wird This compound auf seine Wechselwirkungen mit biologischen Molekülen untersucht. Sein konformationelles Verhalten in verschiedenen Lösungsmitteln und seine Rolle in biochemischen Prozessen sind Gegenstand der Untersuchung, die zu Erkenntnissen über Enzymmechanismen und Stoffwechselwege führen kann .
Chemieingenieurwesen
Schließlich ist This compound im Chemieingenieurwesen an der Prozessoptimierung und der Entwicklung synthetischer Routen beteiligt. Seine Eigenschaften werden bei der Auslegung chemischer Prozesse im industriellen Maßstab berücksichtigt, um Effizienz und Sicherheit zu gewährleisten .
Safety and Hazards
“(1,4-Dioxan-2-yl)methanol” is classified as a hazardous substance. It is highly flammable and may cause serious eye irritation, respiratory irritation, drowsiness, dizziness, and may cause cancer . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, washing face, hands, and any exposed skin thoroughly after handling, wearing eye/face protection, not breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and grounding/bonding the container and receiving equipment .
Wirkmechanismus
Mode of Action
It is known that the compound is synthesized via c—c bond coupling between dioxane and benzophenone . This process results in the formation of a stereocenter at atom C2 .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Eigenschaften
IUPAC Name |
1,4-dioxan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEPUAROFJSGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347290 | |
| Record name | (1,4-Dioxan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29908-11-0 | |
| Record name | (1,4-Dioxan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,4-dioxan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


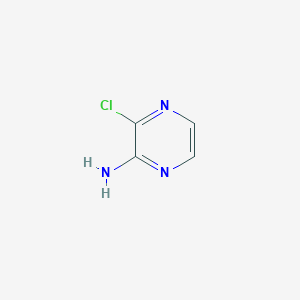

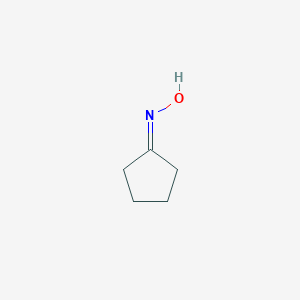
![2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B41558.png)


![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)

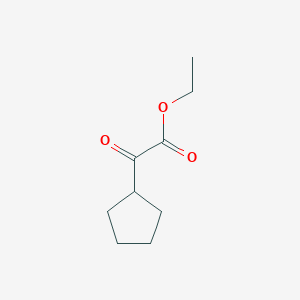
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B41574.png)
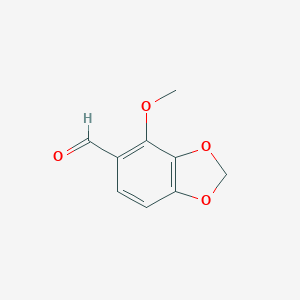
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)
![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)
